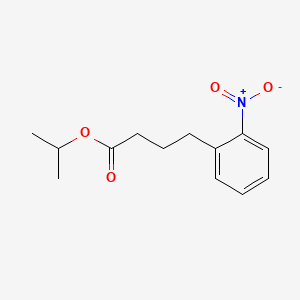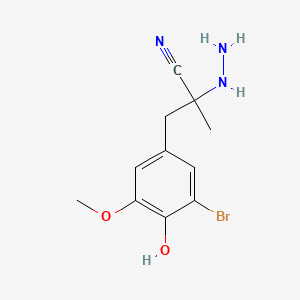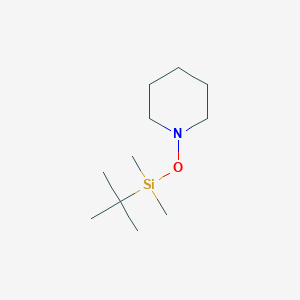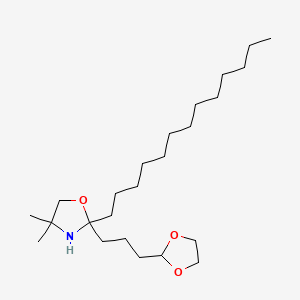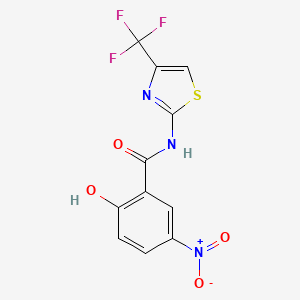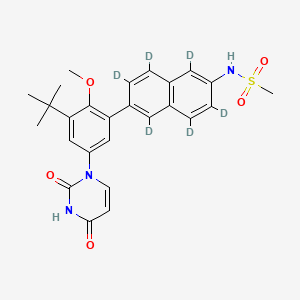
Dasabuvir Naphthyl-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasabuvir Naphthyl-d6 is a deuterated form of Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is primarily used in the treatment of chronic hepatitis C infection, particularly in combination with other antiviral agents such as ombitasvir, paritaprevir, and ritonavir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dasabuvir Naphthyl-d6 involves the incorporation of deuterium atoms into the naphthyl ring of Dasabuvir. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dasabuvir Naphthyl-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Applications De Recherche Scientifique
Dasabuvir Naphthyl-d6 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Dasabuvir in biological samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Dasabuvir.
Medicine: Investigated for its potential use in combination therapies for the treatment of hepatitis C.
Industry: Utilized in the development of new antiviral drugs and in the quality control of pharmaceutical formulations
Mécanisme D'action
Dasabuvir Naphthyl-d6 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This inhibition prevents the replication of the viral RNA, thereby halting the proliferation of the virus. The molecular target of this compound is the palm domain of the NS5B polymerase, where it induces a conformational change that renders the polymerase inactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sofosbuvir: Another NS5B polymerase inhibitor used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for hepatitis C treatment.
Velpatasvir: An NS5A inhibitor used in combination with sofosbuvir for pan-genotypic hepatitis C treatment
Uniqueness
Dasabuvir Naphthyl-d6 is unique due to its deuterated naphthyl ring, which provides enhanced stability and metabolic resistance compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective antiviral therapies .
Propriétés
Formule moléculaire |
C26H27N3O5S |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]-1,3,4,5,7,8-hexadeuterionaphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D |
Clé InChI |
NBRBXGKOEOGLOI-XAMKWCMMSA-N |
SMILES isomérique |
[2H]C1=C(C2=C(C(=C(C(=C2[2H])NS(=O)(=O)C)[2H])[2H])C(=C1C3=C(C(=CC(=C3)N4C=CC(=O)NC4=O)C(C)(C)C)OC)[2H])[2H] |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


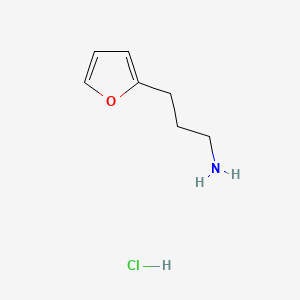
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
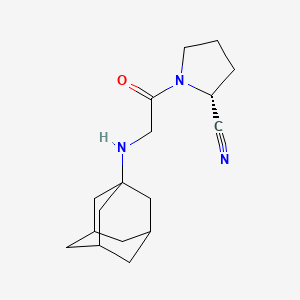
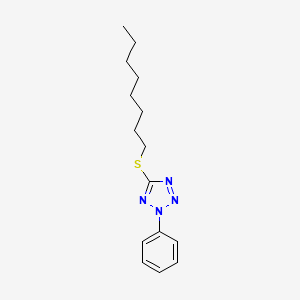
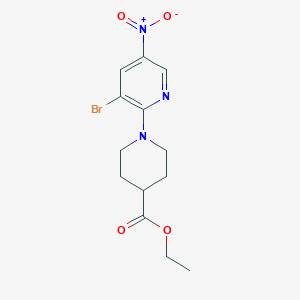
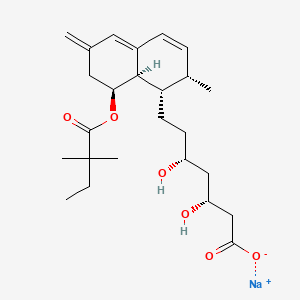
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
